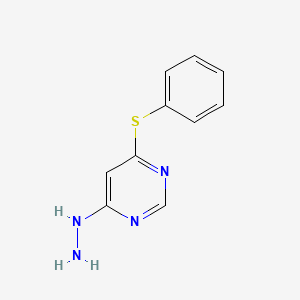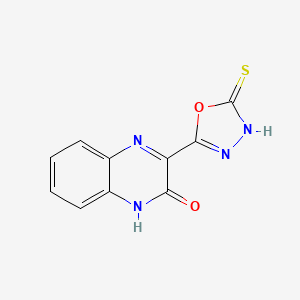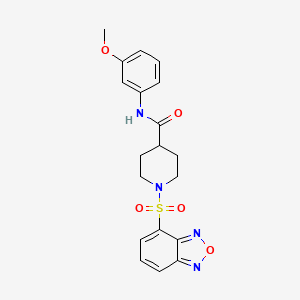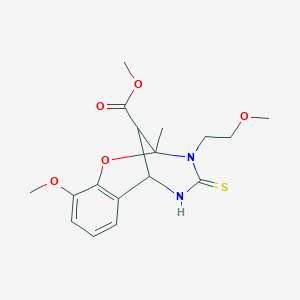![molecular formula C20H17BrN4O B14996949 4-Bromo-2-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B14996949.png)
4-Bromo-2-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is a complex organic compound that features a brominated phenol group, an imidazo[1,2-a]pyrimidine core, and a dimethylphenylamino substituent
Méthodes De Préparation
The synthesis of 4-Bromo-2-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the dimethylphenylamino group: This step often involves a nucleophilic substitution reaction where the dimethylphenylamine is introduced to the imidazo[1,2-a]pyrimidine core.
Final coupling with phenol: The phenol group is introduced through a coupling reaction, often facilitated by a catalyst such as palladium.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
4-Bromo-2-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The imidazo[1,2-a]pyrimidine core can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Bromo-2-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular pathways and its potential as a modulator of biological processes.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs, particularly for conditions where modulation of specific molecular targets is desired.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 4-Bromo-2-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine core is known to bind to active sites of enzymes, potentially inhibiting their activity. The dimethylphenylamino group may enhance binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Bromo-2-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol include:
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo core but differ in their substituents, leading to variations in biological activity.
Brominated phenols: Compounds like 4-bromo-2,6-dimethylphenol have similar brominated phenol groups but lack the imidazo[1,2-a]pyrimidine core.
Dimethylphenylamino-substituted heterocycles: These compounds feature the dimethylphenylamino group attached to different heterocyclic cores, resulting in diverse chemical and biological properties.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C20H17BrN4O |
|---|---|
Poids moléculaire |
409.3 g/mol |
Nom IUPAC |
4-bromo-2-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C20H17BrN4O/c1-12-5-3-6-13(2)17(12)23-19-18(15-11-14(21)7-8-16(15)26)24-20-22-9-4-10-25(19)20/h3-11,23,26H,1-2H3 |
Clé InChI |
UUGKBJVVRSSVKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CC=N3)C4=C(C=CC(=C4)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Furan-2-carbonyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine](/img/structure/B14996873.png)


![5-[(4-ethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14996902.png)
![ethyl 4-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate](/img/structure/B14996906.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14996908.png)
![3-amino-N-(3-chloro-4-methylphenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B14996914.png)
![5-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylpentanamide](/img/structure/B14996920.png)
![Methyl 4-amino-3-{[(3-methoxyphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylate](/img/structure/B14996922.png)
![5-Methyl-2-(propan-2-YL)cyclohexyl 7-(2,5-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B14996923.png)
![N-(3,4-dimethylphenyl)-N-ethyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14996928.png)
![5-[(4-methylphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B14996940.png)


